2,9-Dimethoxy-1,10-phenanthroline
Description
Significance of Phenanthroline Derivatives in Modern Chemistry
Phenanthroline derivatives are integral to numerous areas of modern chemistry due to their ability to form stable complexes with a vast range of metal ions. chemicalbook.com These metal complexes are at the forefront of research in fields such as catalysis, materials science, and bioinorganic chemistry. wisdomlib.orgchemicalbook.com The rigid structure of the phenanthroline core, combined with the electronic effects of various substituents, allows for the fine-tuning of the properties of the resulting metal complexes.
The applications of phenanthroline-based systems are diverse. In analytical chemistry, they are utilized for the colorimetric determination of metal ions like copper, iron, nickel, and cobalt, as the complexes they form often exhibit distinct colors and absorption spectra. chemicalbook.com In materials science, phenanthrolines are employed in the creation of metal-organic frameworks (MOFs) and photosensitive materials, contributing to the development of materials with specific gas adsorption, separation, and photoelectric properties. chemicalbook.com Furthermore, their role as photosensitizers is explored in photochemistry. chemicalbook.com The interaction of phenanthroline complexes with DNA has also opened avenues in the development of therapeutic agents. wisdomlib.orgnih.gov
Overview of 2,9-Substituted Phenanthrolines
Substitution at the 2 and 9 positions of the 1,10-phenanthroline (B135089) ring system introduces significant steric hindrance around the nitrogen donor atoms. This steric bulk has a profound impact on the coordination geometry of the resulting metal complexes, often forcing them into distorted tetrahedral or other non-planar arrangements. This is in contrast to the typically planar complexes formed with unsubstituted 1,10-phenanthroline.
This unique structural feature of 2,9-disubstituted phenanthrolines has been exploited in various applications. For instance, 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164), is a highly selective reagent for the determination of copper(I). fishersci.cafishersci.com The methyl groups prevent the formation of the planar copper(II) complex, thus favoring the tetrahedral geometry of the copper(I) complex.
Recent research has focused on synthesizing a variety of 2,9-disubstituted phenanthroline derivatives with different functional groups to further modulate their electronic and steric properties. These include derivatives with aryl groups, amide bonds, and other heterocyclic moieties, which have been investigated for their potential as G-quadruplex DNA stabilizers and in the development of anticancer agents. nih.govrsc.org The synthesis of these compounds often starts from 2,9-dimethyl-1,10-phenanthroline, which can be oxidized to form a dialdehyde (B1249045) or dicarboxylic acid, providing a versatile platform for further functionalization. researchgate.net
Historical Context of 2,9-Dimethoxy-1,10-Phenanthroline Research
The synthesis of this compound and its diethoxy analogue was reported in early research. iucr.org These compounds were initially investigated for their antimycoplasmal activity, particularly in the presence of copper. iucr.org The introduction of methoxy (B1213986) groups at the 2 and 9 positions enhances the electron density of the ligand, which in turn influences its coordination behavior and photophysical properties.
While the synthesis was established early on, the detailed structural characterization of its coordination complexes with transition metals came later. For example, the crystal structure of a mononuclear silver(I) complex with this compound, [Ag(NO3)(C14H12N2O2)], was reported, revealing a three-coordinated silver center. iucr.org This foundational work has paved the way for the broader exploration of this compound as a ligand in coordination chemistry, catalysis, and materials science, owing to its tunable electronic structure and ability to form stable metal complexes.
Structure
3D Structure
Properties
IUPAC Name |
2,9-dimethoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZOGIIRIVALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC3=C2N=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326673 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-54-4 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,9 Dimethoxy 1,10 Phenanthroline and Its Derivatives
Established Synthetic Pathways for 2,9-Dimethoxy-1,10-Phenanthroline
A primary and validated route for the synthesis of this compound involves the nucleophilic substitution of a dihalogenated precursor. The process typically starts with 2,9-dichloro-1,10-phenanthroline (B1330746). This precursor is then treated with sodium methoxide (B1231860) (NaOMe) in an anhydrous solvent, such as methanol. The reaction proceeds via a substitution mechanism where the methoxide ions displace the chloride ions at the 2 and 9 positions of the phenanthroline ring. To ensure the reaction goes to completion, an excess of sodium methoxide is generally used. The final product, this compound, can be purified by crystallization from methanol, often yielding a product of around 45%. The use of anhydrous conditions is critical to prevent the hydrolysis of the methoxide and the starting material.
| Starting Material | Reagent | Solvent | Key Conditions | Product |
| 2,9-Dichloro-1,10-phenanthroline | Sodium Methoxide (NaOMe) | Anhydrous Methanol | Excess NaOMe (2.2 equivalents) | This compound |
General Approaches to Functionalizing 1,10-Phenanthroline (B135089) at the 2,9 Positions
The strategic location of the 2 and 9 positions adjacent to the nitrogen atoms makes them susceptible to a variety of chemical transformations. These modifications are instrumental in creating a diverse library of phenanthroline-based ligands with tailored properties for applications ranging from catalysis to materials science. nih.gov
The methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) serve as versatile handles for the synthesis of various derivatives through oxidation. fishersci.comfishersci.ca A common method involves a two-step oxidation process. Initially, neocuproine (B1678164) is oxidized to 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) using selenium dioxide (SeO₂) in a solvent like dioxane. researchgate.netasianpubs.org This dialdehyde (B1249045) can then be further oxidized to 1,10-phenanthroline-2,9-dicarboxylic acid using a stronger oxidizing agent such as nitric acid, affording the dicarboxylic acid in high yield. researchgate.netacs.org
Another approach to obtain the dicarboxylic acid is through the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline. This reaction is carried out in concentrated sulfuric acid at elevated temperatures, yielding the pure 2,9-dicarboxy-1,10-phenanthroline quantitatively after workup. chemicalbook.com
| Starting Material | Oxidizing Agent(s) | Intermediate | Final Product |
| 2,9-Dimethyl-1,10-phenanthroline | 1. SeO₂ 2. HNO₃ | 1,10-Phenanthroline-2,9-dicarbaldehyde | 1,10-Phenanthroline-2,9-dicarboxylic acid |
| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | Conc. H₂SO₄, H₂O | - | 1,10-Phenanthroline-2,9-dicarboxylic acid |
1,10-Phenanthroline-2,9-dicarbaldehyde, synthesized from the oxidation of neocuproine, is a key intermediate for creating Schiff base derivatives. This dialdehyde readily undergoes condensation reactions with primary amines. For instance, reaction with thiosemicarbazide (B42300) in refluxing ethanol, often with a catalytic amount of acid, yields the corresponding bis(thiosemicarbazone). asianpubs.org Similarly, condensation with various substituted anilines can be performed to generate a range of diimine compounds. nih.gov These Schiff base ligands possess extended conjugation and additional coordination sites, making them valuable in coordination chemistry.
| Aldehyde Precursor | Amine | Product Type |
| 1,10-Phenanthroline-2,9-dicarbaldehyde | Thiosemicarbazide | Bis(thiosemicarbazone) |
| 1,10-Phenanthroline-2,9-dicarbaldehyde | Substituted Anilines | Diimine (Schiff Base) |
Direct C-H functionalization offers an atom-economical and efficient route to modify the phenanthroline core, avoiding the need for pre-functionalized starting materials. A notable example is the direct dicarbamoylation of 1,10-phenanthroline at the 2 and 9 positions. This can be achieved using a metal- and light-free Minisci-type reaction. acs.orgacs.org The reaction of 1,10-phenanthroline with oxamic acids in the presence of an oxidizing agent like ammonium (B1175870) persulfate in a DMSO/water solvent system can directly install primary, secondary, and tertiary amide groups. acs.orgacs.org This method is scalable and tolerates a variety of substituents on both the phenanthroline and the amide. acs.org
2,9-Dichloro-1,10-phenanthroline is a highly versatile precursor for a wide range of 2,9-disubstituted phenanthrolines. researchgate.netsigmaaldrich.comnih.gov The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. As mentioned, reaction with sodium methoxide yields this compound. Similarly, treatment with aqueous hydrohalic acids like HBr or HI can lead to the formation of 1,10-dihydro-1,10-phenanthroline-2,9-dione or 2,9-diiodo-1,10-phenanthroline, respectively. researchgate.net Furthermore, this dichloro derivative is a key starting material in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. researchgate.net
The introduction of aryl groups at the 2 and 9 positions significantly impacts the steric and electronic properties of the phenanthroline ligand. These derivatives are often synthesized via cross-coupling reactions. A common strategy involves the reaction of 2,9-dichloro-1,10-phenanthroline with arylboronic acids under Suzuki coupling conditions. Another approach is the reaction of an aryl-lithium or Grignard reagent with 1,10-phenanthroline, followed by re-aromatization with an oxidizing agent like manganese dioxide. researchgate.net These methods have been used to synthesize a variety of 2,9-diaryl-1,10-phenanthrolines with different aryl substituents. rsc.org
Novel Synthesis Approaches for Phenanthroline Derivatives (e.g., One-Step Methods)
Traditional synthetic routes to the 1,10-phenanthroline core, such as the Skraup or Doebner-von Miller reactions, often face challenges including harsh reaction conditions (strong acids, high temperatures), low yields, and the use of hazardous reagents like arsenic acid. researchgate.netgoogle.com These drawbacks have spurred the development of more efficient, safer, and versatile synthetic methodologies. Modern approaches, particularly one-step or one-pot methods, aim to simplify the synthesis of substituted phenanthrolines, making them more accessible for various applications. google.com
Recent advancements have focused on creating the phenanthroline skeleton from readily available precursors in a single reaction vessel. One notable approach involves the reaction of an o-phenylenediamine (B120857) derivative with a suitable three-carbon synthon under the influence of a mixed-acid catalyst system. A patented one-step method describes the synthesis of symmetric 1,10-phenanthroline derivatives by reacting an o-phenylenediamine derivative with a ketene-like structure. google.com This reaction is facilitated by a mixed dehydrating agent composed of concentrated hydrochloric acid and an organic acid (e.g., formic, acetic, propionic acid). google.comgoogle.com The organic acid serves multiple roles, including as a phase-transfer catalyst, a dehydrating agent, and a buffer to reduce the polymerization of reactants and minimize side reactions. google.com
Another innovative one-pot strategy allows for the synthesis of 4,7-di-aryl-substituted 1,10-phenanthrolines. This method employs the condensation of o-phenylenediamine with a 1-bromoaryl-3-chloroacetone in the presence of a mixed-acid catalyst, achieving yields of up to 64%. researchgate.net Such methods provide a straightforward and convenient route to functionalized phenanthrolines that can be further modified. researchgate.net
The table below summarizes key aspects of selected novel synthesis approaches for phenanthroline derivatives.
| Method Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| One-Step Synthesis | o-Phenylenediamine derivative, Compound with ketene (B1206846) structure | Mixed Acid (Conc. HCl + Organic Acid) | Symmetric 1,10-phenanthroline derivatives | google.comgoogle.com |
| One-Pot Synthesis | o-Phenylenediamine, 1-Bromoaryl-3-chloroacetone | Mixed Acids | 4,7-Dibromoaryl-1,10-phenanthroline | researchgate.net |
| Povarov Reaction | 1,2-Phenylenediamines, Enol ethers, Aldehydes | Fluoroalcohols (TFE or HFIP) | Substituted 8-Aminoquinolines and Phenanthrolines | researchgate.net |
| Palladium-Catalyzed Synthesis | 1,10-Phenanthroline, Benzyl bromide, Dimedone | Pd@HQBI-SPION | Phenanthroline-dimedone polycyclic derivatives | nih.gov |
These modern synthetic strategies represent a significant improvement over classical methods, offering higher efficiency, milder conditions, and greater control over the final product's structure. The development of such novel routes is crucial for expanding the library of available phenanthroline ligands for use in coordination chemistry, catalysis, and materials science. nih.gov
Coordination Chemistry of 2,9 Dimethoxy 1,10 Phenanthroline and Analogues
Fundamental Principles of Chelation with Phenanthroline Ligands
1,10-Phenanthroline (B135089) (phen) and its derivatives are classic bidentate chelating ligands that play a crucial role in coordination chemistry. researchgate.net Their rigid, planar structure and the presence of two nitrogen atoms in a fixed orientation make them excellent ligands for a wide range of transition metal ions, forming stable five-membered chelate rings. researchgate.nettaylorandfrancis.com This chelation is driven by the chelate effect, which describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The pre-organized nature of the phenanthroline scaffold, where the donor nitrogen atoms are already positioned for coordination, results in a smaller entropic penalty upon complexation, further contributing to the stability of the resulting metal complexes. libretexts.org
The electronic properties of phenanthroline ligands can be tuned by introducing substituents onto the aromatic rings. Electron-donating groups, such as the methoxy (B1213986) groups in 2,9-Dimethoxy-1,10-phenanthroline, increase the electron density on the nitrogen atoms, which can influence the ligand's coordination behavior and the properties of the metal complex. Conversely, electron-withdrawing groups can also be used to modify the electronic character of the ligand. This tunability allows for the systematic study of structure-property relationships in their metal complexes.
Coordination with Transition Metal Ions
Copper(I) and Copper(II) Complexes with this compound and Derivatives
The coordination chemistry of copper with 2,9-disubstituted phenanthroline ligands is particularly rich and has been extensively studied. The steric bulk of the substituents at the 2 and 9 positions plays a critical role in determining the preferred oxidation state and coordination geometry of the copper center.
Table 1: Selected Mononuclear Mixed-Ligand Copper(II) Complexes of 2,9-Dimethyl-1,10-phenanthroline
| Complex | Tridentate Ligand (L) | Coordination Geometry |
| 1 | Diethylenetriamine (L1) | Square-based pyramidal |
| 3 | Di(2-picolyl)amine (L3) | Square-based pyramidal |
Data sourced from a study on mononuclear mixed ligand copper(II) complexes. nih.gov
Homoleptic copper(I) complexes with 2,9-disubstituted phenanthroline ligands, having the general formula [Cu(NN)₂]⁺, are well-known. The steric hindrance between the substituents at the 2 and 9 positions of the two chelating ligands forces a distorted tetrahedral geometry around the copper(I) ion. nih.govnih.gov This steric clash prevents the planarity that would be favored by copper(II) ions, thus stabilizing the copper(I) oxidation state.
A study on the synthesis and characterization of eight homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes has been reported, with seven of these being new compounds. rsc.org These complexes were investigated for their solid-state, photophysical, and electrochemical properties, highlighting the influence of the aryl substituents on their characteristics. rsc.org In the case of heteroleptic complexes, the stability of [Cu(NN)(PP)]⁺ (where PP is a bis-phosphine ligand) is significantly influenced by the substituents on the phenanthroline ligand. acs.org For instance, with the bulky 2,9-diphenyl-1,10-phenanthroline (B1589507) (dpp), only homoleptic complexes are formed due to steric destabilization of the heteroleptic species. acs.org
The substituents at the 2 and 9 positions of the phenanthroline ring have a profound impact on the coordination geometry around the copper ion. In copper(I) complexes of 2,9-diphenyl-1,10-phenanthroline, [Cu(dpp)₂]⁺, the coordination geometry is a distorted tetrahedron, largely influenced by interligand π-stacking interactions between the phenyl groups of one ligand and the phenanthroline core of the other. nih.gov
In contrast, the corresponding copper(II) complex, [Cu(dpp)₂]²⁺, adopts a flattened tetrahedral geometry with no such interligand π-stacking. nih.gov This difference in geometry between the Cu(I) and Cu(II) complexes is a direct consequence of the electronic and steric demands of the metal ion in different oxidation states. The bulky substituents at the 2 and 9 positions effectively create a coordination environment that stabilizes the tetrahedral geometry favored by d¹⁰ Cu(I) and disfavors the square planar geometry often preferred by d⁹ Cu(II).
The distortion in the coordination environment of Cu(I) complexes with 2,9-disubstituted phenanthrolines has been quantified using a distortion parameter, ζ, which considers flattening, rocking, and wagging distortions. ornl.gov For instance, in a series of [Cu(I)(bfp)₂]⁺ salts (bfp = 2,9-bis(trifluoromethyl)-1,10-phenanthroline), the degree of distortion was found to be generally less than that observed for the corresponding 2,9-dimethyl-1,10-phenanthroline complexes, which is attributed to the bulkier trifluoromethyl substituents. ornl.gov
Silver(I) Complexes of this compound
The coordination chemistry of 2,9-disubstituted phenanthrolines extends beyond copper to other transition metals like silver. The reaction of silver(I) salts with 2,9-dimethyl-1,10-phenanthroline in organic solvents has been shown to yield both mono and bis complexes. uq.edu.au The mono complexes have the general formula AgX(dmp), where X can be various anions, and are empirically three-coordinate. uq.edu.au The bis complexes, [Ag(dmp)₂]Y, are 1:1 electrolytes and are proposed to have a tetrahedral geometry around the silver(I) ion. uq.edu.au While specific studies on this compound with silver(I) are less common in the provided context, the behavior of the dimethyl analogue suggests that similar complexes with tetrahedral or near-tetrahedral geometries would be expected, driven by the steric demands of the substituted phenanthroline ligand.
Coordination with f-Block Metal Ions (Lanthanides and Actinides)
Trivalent Actinide Complexation with 1,10-Phenanthroline-2,9-Dicarboxylic Acid Based Ligands
The separation of trivalent actinides (An(III)) from chemically similar trivalent lanthanides (Ln(III)) is a significant challenge in the partitioning and transmutation of nuclear waste. Ligands based on the 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) framework have emerged as a promising class of compounds for this purpose due to their unique selectivity for actinides.
Theoretical studies using density functional theory (DFT) have provided deep insights into the complexation behavior of PDA-based ligands with trivalent actinides and lanthanides. nih.gov These studies have investigated PDA and its derivatives, where the carboxylic acid's oxygen donors are replaced with softer sulfur atoms, creating mono-thio-dicarboxylic acids (TCA/TCA1) and a di-thio-dicarboxylic acid (THIO). rsc.org A key finding is that the selectivity for actinides over lanthanides is surprisingly maximized in ligands where the metal ion binds to the hard oxygen donor atoms, rather than the softer sulfur atoms. nih.govresearchgate.net
This observation seemingly contradicts the Hard and Soft Acids and Bases (HSAB) principle, which would predict that the softer actinide ions should prefer softer donor atoms. However, a more detailed analysis reveals an "intra-ligand synergistic effect." rsc.orgrsc.org The presence of the softer nitrogen atoms in the phenanthroline ring modifies the electronic properties of the complexed actinide ion, enhancing its affinity for the hard oxygen donors compared to the corresponding lanthanide ion. rsc.orgresearchgate.net This effect results in stronger binding and shorter metal-ligand bond distances for actinide complexes. For example, calculations show that the Am–O/S bond distances are consistently shorter than the Eu–O/S bond distances for PDA, TCA1, TCA, and THIO ligands. rsc.org
Experimental studies have validated these theoretical predictions. Hydrophilic phenanthroline-based ligands have demonstrated high separation factors for Americium(III) over Europium(III) and even for Americium(III) over Curium(III) in highly acidic conditions. For instance, a carboxylic group-modified hydrophilic phenanthroline ligand (Phen-2DIBA) achieved a separation factor (SF) for Eu/Am of 120 and for Cm/Am of 4.4 in 1.5 M HNO₃. nih.gov Similarly, phenanthroline dicarboxamide ligands with ethylene-glycol chains (AE-DAPhen and AEE-DAPhen) have shown excellent Am/Eu separation performance, with SF values reaching up to 325. acs.org The complexation typically involves the formation of 1:1 metal-to-ligand species, as confirmed by various spectroscopic techniques. nih.gov
Table 1: Separation Factors for Trivalent Actinides/Lanthanides Using Phenanthroline-Based Ligands
| Ligand | Separation System | Conditions | Separation Factor (SF) | Reference |
|---|---|---|---|---|
| ETPhenAm | Am(III) vs Eu(III) | HNO₃ solution | Good | bohrium.com |
| Phen-2DIBA | Eu(III) vs Am(III) | 1.5 M HNO₃ | 120 | nih.gov |
| Phen-2DIBA | Cm(III) vs Am(III) | 1.5 M HNO₃ | 4.4 | nih.gov |
| Phen-2DIHis | Cm(III) vs Am(III) | 1.5 M HNO₃ | ~7 | nih.gov |
| AE-DAPhen | Eu(III) vs Am(III) | 0.75 M HNO₃ | 325 | acs.org |
| AE-DAPhen | Eu(III) vs Cm(III) | 0.75 M HNO₃ | 50 | acs.org |
| AEE-DAPhen | Eu(III) vs Am(III) | 0.75 M HNO₃ | 291 | acs.org |
| AEE-DAPhen | Eu(III) vs Cm(III) | 0.75 M HNO₃ | 55 | acs.org |
Influence of Substituents on Coordination Stereochemistry and Geometry
Substituents on the 1,10-phenanthroline backbone, particularly at the 2- and 9-positions, exert a profound influence on the stereochemistry and geometry of the resulting metal complexes. These effects are primarily steric in nature, arising from the proximity of these positions to the coordinating nitrogen atoms.
The introduction of bulky groups, such as methyl or methoxy groups, at the 2,9-positions creates significant steric hindrance. This crowding around the metal center can prevent the coordination of multiple large ligands. For example, while the unsubstituted 1,10-phenanthroline readily forms tris-complexes [M(phen)₃]ⁿ⁺ with many metal ions, ligands like 2,9-dimethyl-1,10-phenanthroline (neocuproine) often form only bis- or mono-complexes. researchgate.net The steric clash between the methyl groups of different ligands in a potential tris-complex is energetically unfavorable, forcing a lower coordination number.
This steric control dictates the coordination geometry. In the case of 2,9-dimethyl-1,10-phenanthroline complexes with Cu(II), the donor nitrogen atoms are forced into a flattened tetrahedral arrangement. researchgate.net Similarly, a cadmium complex with this ligand, [CdI₂(C₁₄H₁₂N₂)], exhibits a distorted tetrahedral geometry around the Cd(II) atom. nih.gov The steric bulk of the 2,9-dimethyl substituents prevents the adoption of a more common octahedral geometry that would be possible with less hindered ligands.
Table 2: Influence of 2,9-Substituents on Phenanthroline Metal Complex Geometry
| Ligand | Metal Ion | Complex Formula | Observed Geometry/Coordination | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline (unsubstituted) | Various | [M(phen)₃]ⁿ⁺ | Typically forms tris-complexes (octahedral) | |
| 2,9-Dimethyl-1,10-phenanthroline | Cu(II) | [Cu(dmp)₂X₂] | Five-coordinate, flattened tetrahedral arrangement of N atoms | researchgate.net |
| 2,9-Dimethyl-1,10-phenanthroline | Cd(II) | [CdI₂(dmphen)] | Distorted tetrahedral | nih.gov |
| This compound | Hg(II) | Mixed-ligand complexes | Exhibits unique coordination geometries due to steric hindrance |
Advanced Characterization Techniques in 2,9 Dimethoxy 1,10 Phenanthroline Research
Spectroscopic Analysis of Ligands and Complexes
Spectroscopy is a cornerstone in the study of 2,9-Dimethoxy-1,10-phenanthroline, offering detailed information about the ligand's structure and the changes that occur upon coordination to a metal center.
NMR spectroscopy is instrumental in confirming the identity and purity of this compound in solution.
¹H NMR: Proton NMR provides direct evidence for the presence and chemical environment of the hydrogen atoms in the molecule. In a study detailing its synthesis, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum showed a characteristic doublet for the protons at the 4 and 7 positions (H4, H7) at δ 8.12 ppm. unimi.it The presence of the methoxy (B1213986) groups is also confirmed by specific resonances in the spectrum.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H4, H7 | 8.12 | d | 8.7 | unimi.it |
¹³C, ¹⁵N, and ²⁰⁷Pb NMR: While specific data for this compound is not detailed in the provided search results, these NMR techniques are widely applied to related phenanthroline complexes. ¹³C NMR is used to map the carbon skeleton, while ¹⁵N NMR can provide direct information on the nitrogen atoms involved in metal coordination. For complexes with NMR-active metals, such as lead, ²⁰⁷Pb NMR spectroscopy is a powerful tool for probing the metal's coordination environment.
Infrared spectroscopy is primarily used to identify the vibrational modes of the ligand and to observe shifts upon complexation. The coordination of the two nitrogen atoms of the phenanthroline ring to a metal center typically leads to shifts in the stretching frequencies of the C=N and C=C bonds within the aromatic system. These changes serve as a clear indication of successful ligand-metal bond formation.
UV-Visible spectroscopy provides information on the electronic transitions within the molecule and its metal complexes. The spectrum of the free this compound ligand is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic phenanthroline system. Upon forming a complex with a transition metal, new, often weaker, bands may appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, which are crucial for the photophysical and photochemical properties of the complex.
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound and its complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the compound's chemical formula (C₁₄H₁₂N₂O₂). acs.org This technique is critical for verifying the successful synthesis of the target molecule and its derivatives. acs.org
X-ray Crystallography for Solid-State Structural Elucidation
In this mononuclear complex, the central zinc(II) ion is four-coordinated by the two nitrogen atoms of the this compound ligand and two chlorine atoms. nih.govresearchgate.net The resulting coordination geometry is a distorted tetrahedron. nih.govresearchgate.net The distortion is evident from the bond angles, where the Cl-Zn-N and Cl-Zn-Cl angles are significantly larger than the N-Zn-N angle. nih.govresearchgate.net The phenanthroline ring system itself is nearly planar, with the two methoxy groups also lying almost in the same plane. nih.govresearchgate.net The structure is further stabilized by π-π stacking interactions between adjacent molecules. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Bond Lengths (Å) | ||
| Zn—N1 | 2.065 (2) | nih.gov |
| Zn—N2 | 2.069 (2) | nih.gov |
| Zn—Cl1 | 2.2222 (7) | nih.gov |
| Zn—Cl2 | 2.2250 (7) | nih.gov |
| Bond Angles (°) | ||
| N1—Zn—N2 | 80.20 (7) | nih.gov |
| N1—Zn—Cl1 | 107.54 (6) | nih.gov |
| N1—Zn—Cl2 | 114.54 (6) | nih.gov |
| N2—Zn—Cl1 | 115.34 (6) | nih.gov |
| N2—Zn—Cl2 | 107.47 (6) | nih.gov |
| Cl1—Zn—Cl2 | 121.26 (3) | nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are vital for investigating the redox properties of metal complexes. This technique is commonly used to determine the oxidation and reduction potentials of phenanthroline complexes, providing insight into the stability of different oxidation states of the coordinated metal ion and the influence of the ligand on these properties. While CV is a standard method for the characterization of such compounds, specific studies detailing the electrochemical behavior of this compound were not found in the provided search results.
Based on a comprehensive search for scientific literature, there are no specific research findings available regarding the magnetic studies of metal complexes of This compound .
While extensive research exists on the magnetic properties of metal complexes involving other substituted phenanthroline ligands, such as 2,9-dimethyl-1,10-phenanthroline, this information does not fall within the strict scope of this article, which is focused solely on the 2,9-dimethoxy derivative. Consequently, the section on "Magnetic Studies of Metal Complexes" cannot be provided at this time.
Photophysical Behavior of 2,9 Dimethoxy 1,10 Phenanthroline Metal Complexes
Luminescence Properties of d10 Metal Complexes
Complexes of d10 metals, such as silver(I) and zinc(II), with substituted 1,10-phenanthroline (B135089) ligands are of significant interest due to their diverse luminescent properties. The electronic configuration of these metal ions prevents metal-centered d-d transitions, meaning their photophysical behavior is typically dominated by ligand-centered (LC) or charge-transfer transitions.
Silver(I) Luminescent Complexes Derived from 2,9-Dimethyl-1,10-Phenanthroline
Silver(I) forms a variety of mononuclear complexes with 2,9-dimethyl-1,10-phenanthroline (dmp) and ancillary ligands like diphosphines. In compounds such as [Ag(DPEphos)(dmp)]BF4 and [Ag(dppb)(dmp)]NO3·CH3OH, the silver(I) center typically adopts a four-coordinate geometry. researchgate.net The luminescence observed in these silver(I) complexes is generally attributed to ligand-centered excited states. researchgate.net The specific nature of the phosphine and diimine ligands, along with steric factors, influences the emitting properties, including the emission wavelength (λem) and photoluminescence quantum yield (ΦPL).
Zinc(II) Luminescent Complexes Derived from 2,9-Dimethyl-1,10-Phenanthroline
Zinc(II) complexes with substituted phenanthroline ligands are also known for their luminescent properties and have been explored for applications in organic light-emitting devices (OLEDs). hku.hk For instance, luminescent tetranuclear zinc(II) complexes have been synthesized and shown to be stable and highly emissive. hku.hknih.gov While specific studies on 2,9-dimethoxy-1,10-phenanthroline are limited, research on related structures, such as those with unsubstituted 1,10-phenanthroline, reveals that these complexes can exhibit significant luminescence in various solvents, with emission wavelengths influenced by charge transfer from the ligand to the metal. researchgate.net
Metal-to-Ligand Charge Transfer (MLCT) Transitions and Excited-State Properties
Homoleptic copper(I) complexes with diimine ligands, particularly derivatives of 1,10-phenanthroline, are renowned for their photophysical properties, which are dominated by metal-to-ligand charge transfer (MLCT) transitions. acs.org These complexes typically absorb light over a broad range in the visible spectrum (400–550 nm). acs.org This absorption promotes an electron from a metal-centered d orbital to a π* ligand-centered orbital. acs.org The subsequent relaxation from this MLCT excited state is often radiative, resulting in luminescence in the red to near-infrared region. acs.org
Copper(I) Photoluminescent Complexes of 2,9-Dimethyl-1,10-Phenanthroline Derivatives
Copper(I) complexes utilizing 2,9-dimethyl-1,10-phenanthroline (dmp) are widely studied for their photoluminescent capabilities. The steric hindrance introduced by the methyl groups at the 2 and 9 positions plays a crucial role in stabilizing the copper(I) oxidation state and influencing the excited-state dynamics. The complex [Cu(dmp)2]+ demonstrates modest luminescence with a quantum yield of 0.02% and a lifetime of approximately 55 ns in dichloromethane. acs.org The photophysical properties of these complexes can be significantly affected by the surrounding environment; for example, restricting the photoinduced structural distortion of [Cu(dmp)2]+ within a polymer matrix can alter its excited-state lifetime and emission wavelength. researchgate.net
Relationship between Steric Strain and Excited-State Luminescence Quantum Yields and Lifetimes
A key principle in designing highly luminescent copper(I) phenanthroline complexes is the strategic introduction of steric bulk at the 2 and 9 positions of the ligand. acs.org Generally, increasing the size of these substituents enhances the luminescence quantum yield (Φ) and lengthens the excited-state lifetime (τ). acs.org
This effect is rationalized by considering the structural changes that occur upon photoexcitation. The ground state of a [Cu(phen)2]+ type complex has a distorted tetrahedral geometry. The MLCT excited state favors a flattened, more planar geometry to accommodate the resulting Cu(II) center. This significant structural reorganization provides an efficient non-radiative decay pathway, quenching luminescence in complexes with non-bulky ligands like unsubstituted 1,10-phenanthroline.
By introducing bulky groups (e.g., methyl, isopropyl, or tert-butyl) at the 2 and 9 positions, steric hindrance prevents the excited state from achieving this flattened geometry. This rigidity reduces the rate of non-radiative decay, allowing radiative decay (luminescence) to compete more effectively. This trend is clearly illustrated by comparing the photophysical data of various [Cu(NN)2]+ complexes.
Interactive Data Table: Photophysical Properties of Copper(I) Phenanthroline Complexes
| Complex Name | Ligand Substituent (R) | Quantum Yield (Φ) | Lifetime (τ) |
| [Cu(phen)2]+ | H | Not Luminescent | - |
| [Cu(dmp)2]+ | Methyl | 0.02% | ~55 ns |
| [Cu(dipp)2]+ | Isopropyl | 0.4% | 0.37 µs |
| [Cu(dsbtmp)2]+ | sec-Butyl | 6.3% | 2.8 µs |
Data sourced from studies in dichloromethane. acs.org
Catalytic Applications of 2,9 Dimethoxy 1,10 Phenanthroline Derivatives
Photoredox Catalysis with 2,9-Di(aryl)-1,10-Phenanthroline Copper(I) Complexes
Copper(I) complexes featuring 2,9-di(aryl)-1,10-phenanthroline ligands have emerged as effective photoredox catalysts. rsc.orgresearchgate.netnih.gov These complexes can be synthesized in high yields and are generally stable in air. scispace.com The synthesis involves the reaction of a 2,9-di(aryl)-1,10-phenanthroline ligand with a copper(I) source, typically forming a 2:1 ligand-to-metal complex. rsc.orgresearchgate.netnih.gov The aryl substituents on the phenanthroline backbone play a crucial role in tuning the photophysical and electrochemical properties of the resulting copper complex, which in turn influences its catalytic efficiency. rsc.orgresearchgate.net
Copper(I) complexes bearing 2,9-di(aryl)-1,10-phenanthroline ligands have demonstrated notable activity in promoting Atom-Transfer Radical-Addition (ATRA) reactions. rsc.orgresearchgate.netscispace.com A model ATRA reaction often studied is the addition of a polyhalogenated alkane, such as tetrabromomethane, to an alkene like styrene. researchgate.net Studies have shown that methoxy-substituted phenanthroline-based copper photocatalysts can afford excellent yields of the desired ATRA product. researchgate.net In contrast, phenol-substituted analogues were found to be poor catalysts, an effect attributed to the radical-quenching nature of phenols. researchgate.net The catalytic process is highly efficient, achieving 100% atom economy without the need for external reducing agents. scispace.com
| Ligand in Copper(I) Complex | Aryl Substituent | Reaction Yield |
|---|---|---|
| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | 4-methoxyphenyl | Excellent |
| 2,9-di(4-methoxy-3-methylphenyl)-1,10-phenanthroline | 4-methoxy-3-methylphenyl | Excellent |
| 2,9-di(4-hydroxyphenyl)-1,10-phenanthroline | 4-hydroxyphenyl | Poor |
The catalytic activity of these 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes in photoredox reactions exhibits a strong dependence on the wavelength of the incident light. rsc.orgresearchgate.netnih.gov Research combining photophysical studies and DFT calculations has revealed that for catalysis to occur, the excitation wavelength must be appropriate to excite the complex into the LUMO+1 (Lowest Unoccupied Molecular Orbital + 1) or LUMO+2 states. rsc.orgresearchgate.netnih.govscispace.com Conversely, excitation into the LUMO results in no observable catalytic activity. rsc.orgnih.gov This finding suggests a specific mechanistic pathway for the photoredox catalytic cycle, where higher energy excited states are necessary to drive the reaction. rsc.orgnih.gov
Organic Transformations Catalyzed by Metal Complexes of 2,9-Disubstituted Phenanthrolines
Metal complexes incorporating 2,9-disubstituted phenanthroline ligands are not limited to photoredox catalysis; they are also employed in a variety of other organic transformations. The steric hindrance introduced by the substituents at the 2 and 9 positions influences the coordination geometry around the metal center, which can enhance catalytic activity and selectivity in reactions such as cross-coupling, alkylations, and arylations. researchgate.net
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. nih.gov Phenanthroline-based ligands are effective in stabilizing palladium catalysts used in these reactions. For instance, a phenanthroline-based covalent organic polymer has been utilized as a support for a palladium catalyst in Suzuki-Miyaura couplings. researchgate.net This approach leverages the robust coordination of the phenanthroline moiety to the palladium center to facilitate the coupling of aryl boronic acids with electrophilic partners. nih.govresearchgate.net
The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming reaction. researchgate.net A notable application of phenanthroline ligands is in the palladium-catalyzed Friedel-Crafts-type alkylation of indoles. researchgate.net An amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported 1,10-phenanthroline (B135089)–palladium complex has been successfully used as a catalyst for this transformation in water under aerobic conditions. researchgate.net This system selectively promotes C3-alkylation of the indole ring to yield the thermodynamically favored product in good to high yields. A key advantage of this catalytic system is its recyclability; the polymeric catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net
Substituted phenanthrolines are also excellent ligands for copper-catalyzed N-arylation reactions. While not a 2,9-disubstituted example, the efficacy of the phenanthroline scaffold is demonstrated by 4,7-dimethoxy-1,10-phenanthroline, which has proven to be a highly efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides. organic-chemistry.org This catalytic system operates under mild conditions and provides good to excellent yields for a variety of hindered and functionalized substrates. organic-chemistry.org The use of this phenanthroline derivative addresses the limitations of traditional methods, which often require harsh reaction conditions. organic-chemistry.org
"Click" Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," frequently employs nitrogen-based bidentate ligands to stabilize the copper catalyst and accelerate the reaction. Derivatives of 1,10-phenanthroline are well-established in this role. While specific catalytic data for 2,9-dimethoxy-1,10-phenanthroline in standard CuAAC reactions is not extensively detailed in recent literature, the broader family of 2,9-disubstituted phenanthrolines serves as a structural core in precursors for click chemistry applications.
Research has demonstrated the synthesis of triazole-linked phenanthroline ligands where a 2,9-disubstituted phenanthroline core is the starting point for a subsequent cycloaddition reaction. For instance, 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) can be converted into a corresponding dialkyne. This dialkyne derivative then readily participates in a copper-catalyzed reaction with various azides to form bistriazoles in good yields beilstein-journals.org. This highlights the compatibility of the 2,9-disubstituted phenanthroline scaffold with CuAAC conditions and its use as a building block for more complex ligands. The reaction to form these bistriazoles demonstrates the successful application of click chemistry to the phenanthroline framework beilstein-journals.org.
The general utility of the phenanthroline scaffold is evident in its ability to facilitate the synthesis of structurally diverse bi- and bis-1,2,3-triazoles through copper-promoted click chemistry beilstein-journals.org. The electronic and steric properties of substituents at the 2- and 9-positions can influence the catalytic activity of the resulting copper complexes, although detailed comparative studies focusing on the 2,9-dimethoxy variant are limited.
Table 1: Example of "Click" Reaction Involving a 2,9-Disubstituted Phenanthroline Core This table illustrates the use of a phenanthroline derivative as a precursor in a copper-catalyzed azide-alkyne cycloaddition to form bistriazoles.
| Precursor | Reaction Type | Catalyst System | Product Type | Yield | Reference |
| 1,10-Phenanthroline-2,9-dialkyne | CuAAC | Cu(II)-TBTA, Sodium Ascorbate | 2,9-Bistriazole-1,10-phenanthroline | Good | beilstein-journals.org |
Oligomerization and Polymerization Catalysis (e.g., Ethylene Oligomerization)
In the field of olefin catalysis, nickel(II) complexes bearing 2,9-disubstituted 1,10-phenanthroline ligands are recognized as effective precatalysts for ethylene oligomerization mdpi.comresearchgate.net. The nature of the substituents at the 2- and 9-positions, directly adjacent to the nitrogen donor atoms, imparts significant steric and electronic effects that directly influence the catalyst's activity and selectivity.
When activated with a cocatalyst such as methylaluminoxane (MAO), these nickel complexes catalyze the conversion of ethylene into a mixture of linear alpha-olefins, primarily butenes, hexenes, and higher oligomers. Research has shown that introducing bulky substituents at the 2,9-positions creates steric hindrance around the nickel center. This steric crowding has a profound impact on the catalytic performance.
While specific studies on the this compound ligand are not detailed, the established trends suggest that the methoxy (B1213986) groups would similarly influence the catalytic behavior through a combination of their steric bulk and electronic effects. The study of various 2,9-disubstituted phenanthroline-nickel complexes provides a clear framework for understanding how ligand design controls catalytic outcomes in ethylene oligomerization researchgate.net.
Table 2: Influence of 2,9-Substituents on Ni-Catalyzed Ethylene Oligomerization Data illustrates the effect of different substituents at the 2- and 9-positions of the 1,10-phenanthroline ligand on catalytic activity and product selectivity. All systems were activated with an aluminoxane cocatalyst.
| 2,9-Substituent | Catalytic Activity (10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Selectivity for Butenes (%) | Selectivity for Hexenes (%) | Reference |
| Methyl (-CH₃) | 26.8–52.2 | 80–96 | - | researchgate.net |
| Phenyl (-C₆H₅) | Increased activity (factor of 1.2–2.7 vs. Methyl) | - | Increased to 24% | mdpi.com |
Emerging Catalytic Roles (e.g., CO2 Reduction, Water Splitting) for Pyrazino[2,3-f]mdpi.comnih.govphenanthroline-based complexes
Pyrazino[2,3-f] mdpi.comnih.govphenanthroline is a polycyclic aromatic ligand featuring an extended π-system and additional nitrogen atoms within its pyrazine ring, distinguishing it from the simpler 1,10-phenanthroline core. These structural features make it a strong chelating agent and an excellent electron acceptor, properties that are highly desirable in the design of catalysts for redox-intensive processes .
The unique electronic properties and the ability of pyrazino[2,3-f] mdpi.comnih.govphenanthroline to form stable complexes with a variety of transition metals have positioned it as a promising scaffold for applications in photocatalysis. While much of the existing research focuses on its use in organic light-emitting diodes (OLEDs) and as a ligand in solar energy conversion, there is a growing interest in its potential for more challenging chemical transformations evitachem.comchemrxiv.org.
Specifically, the development of catalytic systems for carbon dioxide (CO₂) reduction and water splitting is highlighted as a key future direction for metal complexes incorporating this ligand evitachem.com. The ability of pyrazino[2,3-f] mdpi.comnih.govphenanthroline to stabilize various metal ions, such as rhenium (Re) and ruthenium (Ru), in different oxidation states is crucial for designing efficient catalysts for these multi-electron processes evitachem.comuj.edu.pl. Rhenium(I) and Ruthenium(II) complexes are well-known catalysts for CO₂ reduction and water oxidation, respectively. The pyrazino-phenanthroline ligand can act as a robust, electron-accepting ancillary ligand, potentially improving the stability and efficiency of these catalytic cycles.
Although detailed reports with catalytic performance data for CO₂ reduction or water splitting using pyrazino[2,3-f] mdpi.comnih.govphenanthroline complexes are still emerging, the foundational research into their synthesis, electrochemistry, and photophysics strongly supports their potential in these demanding catalytic roles uj.edu.plrsc.org.
Theoretical and Computational Investigations of 2,9 Dimethoxy 1,10 Phenanthroline Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenanthroline-based systems. These studies offer a detailed understanding of the electronic structure, vibrational modes, and excited state characteristics of these molecules.
The electronic properties of 2,9-Dimethoxy-1,10-phenanthroline are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. nih.govnih.govresearchgate.net
The HOMO is typically localized on the phenanthroline ring system, which is rich in π-electrons. The methoxy (B1213986) groups at the 2 and 9 positions, being electron-donating, further increase the energy of the HOMO. Conversely, the LUMO is also generally centered on the phenanthroline core, specifically on the electron-deficient regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and may exhibit interesting photophysical properties. researchgate.net
In coordination complexes, the nature of the metal center and other ligands can significantly influence the HOMO and LUMO energies of the this compound ligand. For instance, in copper(I) complexes with related 2,9-disubstituted phenanthrolines, the HOMO can have significant metal character, while the LUMO remains predominantly localized on the phenanthroline ligand. nih.gov This charge-transfer character is crucial for the photoluminescent properties of such complexes.
Table 1: Representative Frontier Molecular Orbital Energies for Phenanthroline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,10-Phenanthroline (B135089) | -6.5 | -1.2 | 5.3 |
| 2,9-Dimethyl-1,10-phenanthroline | -6.2 | -1.0 | 5.2 |
| [Cu(2,9-dimethyl-1,10-phenanthroline)(POP)]+ | -5.8 | -1.8 | 4.0 |
Note: This table presents illustrative data based on typical DFT calculations for phenanthroline systems and may not represent the exact values for this compound.
Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful means to understand the structural dynamics of this compound. DFT calculations can be used to compute the vibrational frequencies and normal modes of the molecule, which can then be compared with experimental infrared (IR) and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net
The calculation of the vibrational force field, which describes the curvature of the potential energy surface, is a key component of these studies. Methods like the Seminario method have been used to derive force field parameters from the quantum mechanical Hessian matrix. core.ac.uk These calculations can predict the vibrational frequencies with a good degree of accuracy, although scaling factors are sometimes applied to improve the agreement with experimental data. core.ac.uk The calculated vibrational modes can reveal how the methoxy groups and the phenanthroline core move in relation to each other, providing insights into the molecule's flexibility and conformational dynamics.
Time-dependent DFT (TD-DFT) is a widely used method to investigate the excited electronic states of molecules, providing insights into their absorption and emission properties. nih.gov For this compound and its complexes, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding their photophysical behavior. nih.gov
These calculations can determine the nature of the electronic transitions, for example, whether they are localized on the phenanthroline ligand (π-π* transitions) or involve charge transfer from a metal to the ligand (MLCT transitions) in the case of coordination complexes. The choice of the DFT functional is critical for obtaining accurate results for excited state energies. nih.gov By comparing the calculated absorption and emission spectra with experimental data, a deeper understanding of the factors influencing the photoluminescence of these systems can be achieved.
While this compound itself is not prone to tautomerism, studies on related substituted phenanthrolines provide valuable insights into the potential for such phenomena in this class of ligands. For instance, theoretical investigations into 4,7-oxygenated 1,10-phenanthroline-2,9-diamides have shown that these molecules can exist in different tautomeric forms. rsc.org Quantum chemical calculations have been employed to determine the relative energies of these tautomers, revealing which form is the most stable. rsc.org These studies demonstrate the power of computational chemistry in predicting and understanding the structural versatility of substituted phenanthroline ligands.
Ab Initio Calculations in Coordination Chemistry
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, play a significant role in understanding the coordination chemistry of this compound. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate descriptions of the electronic structure and bonding in metal complexes. nih.gov
In the context of coordination chemistry, ab initio calculations are used to:
Determine the optimized geometries of metal complexes with high precision.
Calculate the binding energies between the metal ion and the this compound ligand.
Investigate the nature of the metal-ligand bond, including the extent of covalent and electrostatic contributions.
Model the potential energy surfaces for ligand exchange reactions and other dynamic processes.
The computational cost of high-level ab initio methods can be substantial, often limiting their application to smaller systems. However, they serve as important benchmarks for validating the results of more computationally efficient methods like DFT. nih.gov
Structure-Reactivity Relationship Prediction
Theoretical calculations are instrumental in predicting the structure-reactivity relationships of this compound. The insights gained from DFT and ab initio studies can be used to rationalize and predict its behavior in chemical reactions.
The frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. researchgate.net The energy and distribution of the HOMO can predict the molecule's susceptibility to electrophilic attack, while the LUMO provides information about its reactivity towards nucleophiles. The HOMO-LUMO gap is also related to the chemical hardness of the molecule; a smaller gap generally implies a softer, more reactive species. researchgate.net
Furthermore, molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, provide a visual representation of the charge distribution within the molecule. nih.gov These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering valuable clues about where the molecule is likely to interact with other chemical species. By analyzing these computational descriptors, it is possible to predict how the introduction of the methoxy groups at the 2 and 9 positions influences the reactivity of the phenanthroline core, for example, in the context of its coordination to metal ions or its participation in organic reactions.
Supramolecular Chemistry and Intermolecular Interactions
π-π Stacking Interactions in Crystal Structures of 2,9-Dimethoxy-1,10-Phenanthroline Complexes
While specific crystallographic data for this compound is not extensively detailed in the provided search results, the behavior of closely related analogues provides strong evidence for the prevalence of such interactions. For instance, in a zinc chloride complex with the isomeric 4,7-dimethoxy-1,10-phenanthroline, weak π-π stacking interactions are observed between adjacent phenanthroline rings, with centroid-to-centroid distances of 3.5969(11) and 3.7738(11) Å. researchgate.net Similarly, a copper(I) complex of 2,9-diphenyl-1,10-phenanthroline (B1589507) exhibits significant interligand π-stacking interactions between the phenyl groups of one ligand and the phenanthroline moiety of another. nih.gov
These examples underscore the propensity of the extended π-system of the phenanthroline core to engage in stacking interactions. The electron-donating nature of the methoxy (B1213986) groups in this compound would be expected to influence the electronic character of the aromatic system, which in turn can modulate the strength and geometry of these π-π stacking interactions.
Table 1: Examples of π-π Stacking Interactions in Substituted Phenanthroline Complexes
| Compound/Complex | Interacting Moieties | Centroid-to-Centroid Distance (Å) |
| [ZnCl₂(4,7-dimethoxy-1,10-phenanthroline)] | Adjacent phenanthroline rings | 3.5969(11) and 3.7738(11) |
| [Cu(2,9-diphenyl-1,10-phenanthroline)₂]⁺ | Phenyl group and phenanthroline moiety | Not specified |
This table is generated based on data from related phenanthroline complexes to illustrate the concept of π-π stacking.
Preorganization and Ligand Design for Selective Complexation
The concept of preorganization is central to designing ligands with high affinity and selectivity for specific guest species, typically metal ions. A preorganized ligand possesses a conformation that is already suited for binding, minimizing the entropic penalty upon complexation. The rigid 1,10-phenanthroline (B135089) framework provides an excellent platform for creating highly preorganized ligands. uncw.edu
The substituents at the 2 and 9 positions play a crucial role in defining the size and shape of the binding cavity, thereby dictating the selectivity of the ligand. For example, ligands such as 1,10-phenanthroline-2,9-dicarboxylic acid are highly preorganized for the complexation of specific ions like UO₂²⁺. nih.gov Similarly, 2,9-di-(2'-pyridyl)-1,10-phenanthroline demonstrates high selectivity for metal ions like cadmium. uncw.edu
In the case of this compound, the methoxy groups are electron-donating, which enhances the electron density on the nitrogen atoms of the phenanthroline ring. This increased basicity can lead to stronger coordination with metal ions. Furthermore, the steric bulk of the methoxy groups can influence the coordination geometry and the stability of the resulting complexes. The design of ligands based on the 2,9-disubstituted phenanthroline scaffold allows for the fine-tuning of these electronic and steric effects to achieve selective complexation of target metal ions.
Macrocyclic Architectures Incorporating Phenanthroline Units (e.g., 1,10-Phenanthroline-2,9-Diamides)
Incorporating the 1,10-phenanthroline unit into macrocyclic structures leads to the formation of sophisticated host molecules with well-defined cavities, capable of encapsulating various guest species. A notable class of such macrocycles are those derived from 1,10-phenanthroline-2,9-dicarboxylic acid, which can be converted into 1,10-phenanthroline-2,9-diamides.
These diamide-based macrocycles have shown significant promise in the selective extraction of f-elements. For instance, 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides have been synthesized and found to be effective in the selective extraction of Am(III) from alkaline-carbonate media in the presence of Eu(III). researchgate.net The structure of the diamide (B1670390) fragment can be varied to customize the extraction properties of these macrocycles. researchgate.net
The synthesis of these macrocycles often involves the reaction of acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with appropriate diamines. researchgate.net The resulting macrocyclic ligands possess unique structural and spectral properties, making them valuable for applications in separation science and the development of sensors. rsc.org
Table 2: Examples of Phenanthroline-Containing Macrocycles and Their Applications
| Macrocycle Type | Linker/Functional Group | Application |
| 24-membered 1,10-phenanthroline-2,9-diamides | Piperazine | Selective extraction of Am(III) |
| Polyamine macrocycles ("Phen-CH₂-NH-") | Polyamine chain | Receptors for nucleotide anions |
| Porphyrin-phenanthroline macrocycles | - | Fluorescent sensor for Mg(II) ions |
This table provides examples of macrocyclic architectures incorporating the phenanthroline unit and their demonstrated applications.
General Principles of Host-Guest Chemistry with Phenanthroline Scaffolds
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. The phenanthroline scaffold is a versatile platform for designing host molecules due to its rigidity, planarity, and chelating ability. rsc.org
The key principles governing host-guest chemistry with phenanthroline-based hosts include:
Molecular Complementarity: The size, shape, and electronic properties of the host's binding cavity must be complementary to those of the guest. For phenanthroline-based hosts, the substituents at various positions can be tailored to achieve this complementarity for specific guests.
Non-Covalent Interactions: The stability of the host-guest complex is determined by a combination of non-covalent interactions, including:
Coordination Bonds: The nitrogen atoms of the phenanthroline unit readily coordinate with metal ions.
π-π Stacking: The aromatic surface of the phenanthroline can interact with other aromatic systems.
Hydrogen Bonding: Functional groups attached to the phenanthroline scaffold can participate in hydrogen bonding with the guest.
Preorganization: As discussed earlier, a preorganized host minimizes the entropic cost of binding, leading to stronger and more selective complexation. The inherent rigidity of the phenanthroline core contributes significantly to the preorganization of hosts derived from it. uncw.edu
By understanding and applying these principles, it is possible to design and synthesize phenanthroline-based host molecules with tailored properties for a wide range of applications, from ion sensing and separation to catalysis and materials science.
Q & A
Q. What are the standard synthetic routes for preparing 2,9-Dimethoxy-1,10-phenanthroline, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves functionalizing 1,10-phenanthroline at the 2,9-positions. A validated route includes:
Starting Material : Begin with 2,9-dichloro-1,10-phenanthroline (prepared via methods in ).
Methoxy Substitution : React with sodium methoxide (NaOMe) under anhydrous conditions.
Purification : Crystallize from methanol via slow evaporation, achieving ~45% yield ().
Critical Parameters :
- Solvent Purity : Methanol must be anhydrous to prevent hydrolysis.
- Stoichiometry : Excess NaOMe (2.2 equivalents) ensures complete substitution.
- Reaction Time : Extended reflux (24–48 hrs) improves substitution efficiency.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound metal complexes?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolves coordination geometry (e.g., tetrahedral Zn²⁺ complexes with Zn–N bonds: 2.065–2.091 Å) and π-π stacking (centroid distances: ~3.79 Å) ().
Data Interpretation : Compare bond angles/coordination numbers (e.g., holodirected vs. hemidirected Pb²⁺ geometries) to differentiate monomeric vs. polymeric structures ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coordination geometries of lead(II) complexes involving 2,9-disubstituted phenanthrolines?
Methodological Answer: Discrepancies arise from ligand steric effects and counterion influence. To reconcile:
Experimental Controls :
- Counterion Screening : Compare NO₃⁻ (polymeric) vs. ClO₄⁻ (monomeric) in Pb²⁺ complexes ().
- Crystallization Solvent : Polar solvents (e.g., MeOH) favor holodirected geometries; non-polar solvents may stabilize hemidirected structures.
Computational Modeling :
- Use DFT to calculate ligand field stabilization energies for different geometries.
Structural Benchmarking : Cross-validate with ²⁰⁷Pb NMR chemical shifts (δ 2,500–3,500 ppm for hemidirected Pb²⁺) ().
Q. What methodological approaches optimize the ligand's electronic properties for photoredox catalysis applications?
Methodological Answer: Key strategies include:
Substituent Engineering :
- Introduce electron-withdrawing groups (e.g., –CF₃) via Pd-catalyzed cross-coupling () to lower LUMO energy for enhanced redox activity.
Coordination Tuning :
- Synthesize Cu(I) complexes with aryl-substituted derivatives (e.g., 2,9-diaryl-phenanthrolines) to adjust MLCT transitions. Optimal λem = 550–650 nm for visible-light catalysis ().
Photophysical Screening :
- Use time-resolved fluorescence to measure excited-state lifetimes (τ > 100 ns indicates suitability for photocatalysis).
Q. How can π-π stacking interactions in this compound complexes be quantified to predict supramolecular assembly?
Methodological Answer:
Crystallographic Analysis :
- Measure centroid-to-centroid distances (3.7–3.8 Å) and dihedral angles (<5°) between phenanthroline rings ().
Computational Tools :
- Use Hirshfeld surface analysis (CrystalExplorer) to map π-stacking contributions to total crystal packing energy.
Thermodynamic Studies :
- Determine ΔH of stacking via isothermal titration calorimetry (ITC) in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
